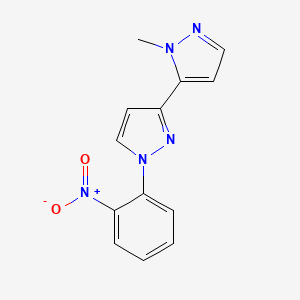

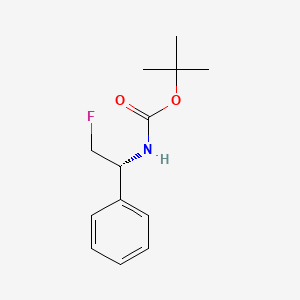

![molecular formula C16H11N3O3S B2553738 2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione CAS No. 1286712-86-4](/img/structure/B2553738.png)

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione” is a derivative of thiazolopyrimidine . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .

Synthesis Analysis

The synthesis of related compounds involves reactions of various thioamides with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo . A modern synthetic approach to thiazolopyrimidine derivatives is based on multicomponent sonochemical reactions .

Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string O=C1N2C(SC=C2)=NC(CSCC(O)=O)=C1 . This representation provides a text-based way to describe the structure of chemical species.

Chemical Reactions Analysis

Reactions of thioamides and alkali metal salts of dithiocarbamates with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiazolo have been studied. The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 256.30 . It is a solid at room temperature .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Researchers have explored derivatives of this compound for their potential in inhibiting cancer cell growth. The active methylene group (C₂H₂) within the structure provides a versatile site for functionalization, allowing modifications to enhance its efficacy against various tumor types .

Antibacterial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also exhibited antibacterial effects. Scientists have investigated their ability to combat bacterial infections, making them promising candidates for novel antimicrobial agents. The structural similarity to purine compounds further supports their potential in targeting bacterial pathogens .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Thiazolo[3,2-a]pyrimidine derivatives have been studied for their anti-inflammatory properties. By modulating inflammatory pathways, these compounds could contribute to the development of anti-inflammatory drugs .

Designing New Medicines

Beyond their biological activities, thiazolo[3,2-a]pyrimidine derivatives serve as promising scaffolds for drug design. Their structural flexibility allows for modifications, enabling researchers to tailor ligand interactions with specific biological targets. This adaptability is essential for optimizing drug efficacy .

Thioindigo Analog Formation

Oxidative coupling of the thiazolo[3,2-a]pyrimidine framework has led to the synthesis of 2,2’-dimers. These dimers resemble thioindigo analogs, which find applications in various fields, including materials science and dye chemistry .

Molecular Docking Studies

Researchers have explored the molecular interactions of related indole derivatives. While not directly about our compound, these studies provide insights into ligand-receptor binding and can inform drug discovery efforts .

Wirkmechanismus

Target of Action

Derivatives of thiazolo[3,2-a]pyrimidine, to which this compound belongs, are known to interact with various biological targets due to their structural similarity to purine .

Mode of Action

It’s known that thiazolo[3,2-a]pyrimidine derivatives can be readily modified by introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidine derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazolo[3,2-a]pyrimidine derivatives have demonstrated high antitumor, antibacterial, and anti-inflammatory activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3S/c1-9-6-13(20)19-10(8-23-16(19)17-9)7-18-14(21)11-4-2-3-5-12(11)15(18)22/h2-6,8H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVLOECSDXZZCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=N1)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)methyl)isoindoline-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

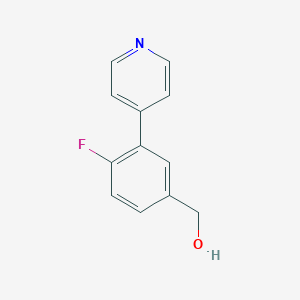

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)

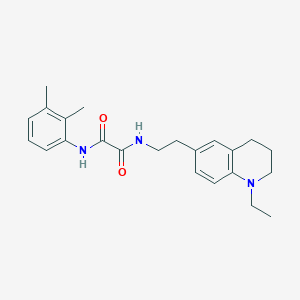

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)

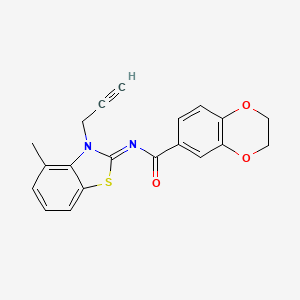

![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)

![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2553669.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2553672.png)